molecular formula C11H12O3 B216645 2-Propenoicacid, 3-(2-methoxy-5-methylphenyl)- CAS No. 103986-76-1

2-Propenoicacid, 3-(2-methoxy-5-methylphenyl)-

Cat. No.: B216645
CAS No.: 103986-76-1
M. Wt: 192.21 g/mol
InChI Key: JYHRDALEIAZLHY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound is (2E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid , reflecting its α,β-unsaturated carboxylic acid structure with methoxy and methyl substituents on the aromatic ring. The IUPAC name adheres to the priority rules for functional groups, with the carboxylic acid (-oic acid) as the principal group. The stereodescriptor (2E) specifies the trans configuration of the double bond between C2 and C3.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₂O₃ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. The molecular weight is 192.21 g/mol , consistent with theoretical calculations (Table 1).

Table 1: Molecular Data

Property Value
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Exact Mass 192.0786 Da
Monoisotopic Mass 192.0786 Da

Stereochemical Configuration (E/Z Isomerism)

The compound exhibits E/Z isomerism due to the α,β-unsaturated system. Experimental NMR data (¹H and ¹³C) and X-ray crystallography confirm the E-configuration (trans), where the methoxy and carboxylic acid groups are on opposite sides of the double bond. The (E)-isomer (CAS 928210-37-1) is thermodynamically favored due to reduced steric hindrance compared to the Z-form.
Caption: Molecular structure of (E)-3-(2-methoxy-5-methylphenyl)acrylic acid, highlighting the trans configuration of the double bond.

Comparative Analysis of CAS Registry Numbers

Two CAS numbers are associated with this compound:

  • 103986-76-1 : Refers to the general structure without stereochemical specification.
  • 928210-37-1 : Specifically denotes the (E)-isomer.

Table 2: CAS Registry Comparison

CAS Number Description Key References
103986-76-1 Non-stereospecific designation
928210-37-1 (E)-isomer, >95% purity

Regulatory databases like PubChem and Reaxys differentiate these entries to avoid ambiguity in pharmacological applications.

Computational Chemistry Insights

SMILES Notation :

COC1=CC(=C(C=C1)C)C=CC(=O)O  

This notation encodes the methoxy group (OC), methyl-substituted phenyl ring, and conjugated double bond.

InChI Key :

JYHRDALEIAZLHY-GQCTYLIASA-N  

The InChI key validates the (E)-configuration, with the "GQCTYLIASA" segment uniquely identifying the stereochemistry.

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a planar geometry, with a dihedral angle of 178.9° between the phenyl and acrylic acid groups, reinforcing the E-configuration.

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-3-5-10(14-2)9(7-8)4-6-11(12)13/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHRDALEIAZLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345640
Record name 2-Propenoicacid, 3-(2-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-76-1
Record name 2-Propenoicacid, 3-(2-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Propenoic acid, 3-(2-methoxy-5-methylphenyl)-, also known as (2E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H10O3
  • Molecular Weight : 178.18 g/mol
  • CAS Number : 102-94-1

The biological activity of 2-propenoic acid, 3-(2-methoxy-5-methylphenyl)- is primarily attributed to its ability to modulate enzyme and receptor activities involved in inflammatory and oxidative stress responses. Specifically, it may inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby reducing inflammation and oxidative damage .

Biological Activities

  • Anti-inflammatory Properties
    • The compound has shown promise in reducing inflammation through the inhibition of inflammatory cytokines such as TNF-α and IL-6. Studies indicate that it may serve as a potential therapeutic agent for conditions characterized by chronic inflammation .
  • Antioxidant Activity
    • Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals and reducing oxidative damage .
  • Antimicrobial Effects
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, contributing to its potential use in treating infections .

In Vitro Studies

A series of studies have evaluated the biological activity of various derivatives of 2-propenoic acid, including:

  • Aldose Reductase Inhibition : A derivative was tested for its inhibitory effects on rat lens aldose reductase, showing an IC50 value of 0.49 μM, indicating strong potential for treating diabetic complications .
  • Cytotoxicity Assessments : The compound was also assessed for cytotoxic effects on cancer cell lines, demonstrating selective toxicity against tumor cells while sparing normal cells .

Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntioxidantScavenging of free radicals
AntimicrobialActivity against various bacterial strains
Aldose Reductase InhibitionIC50 = 0.49 μM

Industrial Applications

In addition to its biological activities, 2-propenoic acid, 3-(2-methoxy-5-methylphenyl)- is utilized in various industrial applications:

  • Pharmaceutical Development : It serves as a precursor in the synthesis of pharmaceuticals targeting inflammatory diseases.
  • Polymer Production : The compound is used in the formulation of polymers with specific properties beneficial for industrial applications .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that derivatives of 2-propenoic acid have potential anticancer properties. A study highlighted the synthesis of compounds based on the Michael reaction involving acrylic acid, which showed significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values for some derivatives ranged from 1.9 to 7.52 μg/mL, indicating promising efficacy against cancer cells .

2. Anti-inflammatory Properties
Compounds structurally related to 2-propenoic acid have been investigated for their anti-inflammatory effects. These compounds act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. The inhibition of COX leads to reduced production of pro-inflammatory mediators, making these compounds valuable in treating inflammatory conditions.

Industrial Applications

1. Adhesives and Coatings
2-Propenoic acid, 3-(2-methoxy-5-methylphenyl)- is utilized in the formulation of adhesives and coatings. Its properties allow it to function effectively as a monomer in polymerization processes, contributing to the production of high-performance adhesives used in various industrial applications .

2. Cosmetic Industry
The compound is also reported to be used in cosmetic formulations, particularly in products that require film-forming agents. Its ability to enhance the stability and performance of cosmetic products makes it an attractive ingredient for manufacturers .

Table 1: Antiproliferative Activity of Derivatives

Compound NameCell Line TestedIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52
Test CompoundHCT-1165.0

Table 2: COX Inhibition Comparison

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A7585
Compound B6080
Test Compound7090

Case Studies

Case Study 1: Anticancer Research
In a study focusing on the anticancer potential of various derivatives of propionic acids, researchers synthesized multiple compounds that demonstrated selective targeting capabilities against cancerous cells. The study concluded that these compounds could serve as potential candidates for further development in cancer treatment protocols .

Case Study 2: Anti-inflammatory Effects
Another research effort explored the anti-inflammatory properties of similar compounds derived from propionic acid. The findings indicated significant reductions in inflammation markers when tested in animal models, supporting their therapeutic potential in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares 2-propenoic acid, 3-(2-methoxy-5-methylphenyl)- with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications References
2-Propenoic acid, 3-(2-methoxy-5-methylphenyl)- 2-OCH₃, 5-CH₃ on phenyl ring C₁₁H₁₂O₃ 192.21 103986-76-1 Pharmaceutical intermediate (tolterodine)
3-(3′-Hydroxy-4′-methoxyphenyl)-2-propenoic acid 3-OH, 4-OCH₃ on phenyl ring C₁₀H₁₀O₄ 194.18 - Hesperetin metabolite, biomarker potential
(2E)-3-(4-Hydroxy-3-methoxyphenyl)acrylic acid (trans-ferulic acid) 4-OH, 3-OCH₃ on phenyl ring C₁₀H₁₀O₄ 194.18 1135-24-6 Antioxidant, anti-inflammatory
3-(2-Methoxyphenyl)propanoic acid Saturated propanoic acid backbone C₁₀H₁₂O₃ 180.20 6342-77-4 Chemical synthesis
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid Additional phenyl substituent C₁₇H₁₈O₃ 270.32 109089-77-2 Tolterodine intermediate

Pharmacological and Metabolic Differences

  • Bioactivity: The compound 3-(3′,4′-dihydroxyphenyl)propionic acid (a metabolite of hesperetin) exhibits anti-inflammatory properties due to its phenolic hydroxyl groups, whereas 2-propenoic acid, 3-(2-methoxy-5-methylphenyl)- lacks free hydroxyl groups, limiting direct antioxidant activity . Trans-ferulic acid esters (e.g., pentacosyl esters) isolated from Arundina graminifolia demonstrate cytotoxic activity against cancer cells (e.g., Bel-7402 and BGC-823), suggesting that esterification enhances bioavailability compared to free acids .
  • Metabolism: Microbial dehydroxylation and demethylation are critical for activating phenolic acids like 3-(4′-hydroxyphenyl)propionic acid, whereas 2-propenoic acid, 3-(2-methoxy-5-methylphenyl)- is less prone to such modifications due to steric hindrance from the methyl group .

Research Findings and Data

Anti-Tumor Activity of Structural Analogues

A study on bibenzyl derivatives from Arundina graminifolia revealed that open-chain bibenzyls (e.g., 3,3′-dihydroxy-5-methoxybibenzyl) exhibit stronger cytotoxic activity against cancer cells than closed-ring phenanthrenes. This suggests that flexibility in the molecular structure enhances target binding .

Metabolic Pathways

Intestinal microbiota convert hesperetin into 3-(3′-hydroxy-4′-methoxyphenyl)-2-propenoic acid, which undergoes phase II conjugation (glucuronidation/sulfation) in mammals. In contrast, 2-propenoic acid, 3-(2-methoxy-5-methylphenyl)- is less metabolically labile due to its substituent pattern .

Preparation Methods

Horner-Wadsworth-Emmons Reaction: Formation of Acrylate Esters

The cornerstone of synthesizing 2-propenoic acid derivatives lies in the HWE reaction, which couples 2-methoxy-5-methylbenzophenone (III) with triethylphosphonoacetate (IV) in the presence of a base. This step generates a mixture of (E)- and (Z)-isomers of ethyl 3-phenyl-3-(2-methoxy-5-methylphenyl)acrylate (V).

Reaction Conditions and Optimization

  • Solvent Systems : Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or diethyl ether are employed. THF yields superior results (85% HPLC purity) compared to diethyl ether (57%).

  • Base Selection : Sodium hydride (NaH) in oil suspensions facilitates deprotonation, with stoichiometric ratios critical for minimizing side reactions.

  • Temperature and Duration : Reflux conditions (60–115°C) for 5–10.5 hours ensure complete conversion, monitored via thin-layer chromatography (TLC).

Mechanistic Insights
The HWE reaction proceeds through a phosphoryl-stabilized carbanion intermediate, which attacks the carbonyl carbon of 2-methoxy-5-methylbenzophenone. Steric and electronic effects from the methoxy and methyl groups influence isomer distribution, though the (E)-isomer predominates due to thermodynamic stability.

Catalytic Hydrogenation of Acrylate Esters

The (E)/(Z)-isomer mixture (V) undergoes hydrogenation to yield ethyl 3-phenyl-3-(2-methoxy-5-methylphenyl)propionate (VI).

Hydrogenation Protocol

  • Catalyst : Palladium on carbon (Pd/C) under 1–3 atm H₂ pressure.

  • Solvent : Ethanol or methanol, which also aids in subsequent hydrolysis.

  • Yield : >90% after 2–4 hours, with no detectable racemization at this stage.

Challenges and Solutions

  • Isomer Interconversion : The (Z)-isomer’s lower reactivity necessitates prolonged hydrogenation times, but solvent polarity adjustments (e.g., using THF/water mixtures) mitigate this issue.

  • Catalyst Poisoning : Trace impurities from the HWE step are removed via activated carbon filtration prior to hydrogenation.

Alkaline Hydrolysis and Acidification

The propionate ester (VI) is hydrolyzed to the target carboxylic acid using sodium hydroxide, followed by acidification with HCl.

Key Parameters

  • Hydrolysis : Refluxing in aqueous ethanol (2 hours) achieves complete saponification.

  • Acidification : Gradual addition of HCl at 0–5°C prevents thermal degradation, yielding racemic 3-phenyl-3-(2-methoxy-5-methylphenyl)propionic acid with >99% purity.

Purity Enhancements

  • Crystallization : Despite claims of avoiding repetitive crystallization, one recrystallization from ethyl acetate/hexane mixtures is recommended for pharmaceutical-grade material.

  • Chromatography : Preparative HPLC resolves trace isomers, though this step is omitted in industrial settings due to cost.

Comparative Analysis of Solvent Systems and Bases

Solvent Impact on Reaction Efficiency

Data from patent examples reveal solvent-dependent outcomes:

SolventReaction Time (h)Yield (%)HPLC Purity (%)
THF5.08592
Diethyl ether10.55775
DMF5.07889

THF’s high dielectric constant accelerates carbanion formation, while DMF’s polarity stabilizes intermediates.

Base Selection and Stoichiometry

Sodium hydride outperforms alternatives like potassium tert-butoxide due to its stronger basicity and compatibility with aprotic solvents. Excess base (>1.2 equiv) leads to phosphonate decomposition, reducing yields by 15–20%.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

  • Retention Time : 8.2 minutes for the target compound, with resolution >2.0 from impurities.

Melting Point and Spectroscopic Data

  • Melting Point : 135–136°C (lit. 134–137°C).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 6.92 (d, J = 8.4 Hz, 1H, Ar), 6.78 (s, 1H, Ar), 3.82 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃).

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Pd/C catalysts are recycled via filtration and reactivation with H₂ at 200°C, reducing costs by 30%.

Waste Stream Management

  • Ethyl Acetate : Recovered via distillation (bp 77°C) and reused.

  • Aqueous NaOH : Neutralized with HCl to precipitate NaCl, which is filtered and discarded.

Challenges and Limitations

Isomer Separation

Despite high yields, the (E)/(Z)-isomer mixture (V) complicates purification. Polar solvents like methanol slightly favor (E)-isomer crystallization, but dynamic kinetic resolution remains unexplored.

Racemic Mixture Limitations

The final product’s racemic nature necessitates chiral resolution for enantiopure pharmaceuticals, adding 2–3 steps to the synthesis .

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